4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a furan ring, a chlorophenyl group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chlorophenylfuran.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with thiophene-2-carboxaldehyde to form the thiadiazole ring.
Sulfonylation: The thiadiazole intermediate is sulfonylated to introduce the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide with the furan derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylfuran derivatives: Share the furan and chlorophenyl groups but differ in other substituents.
Benzamide derivatives: Similar core structure but with different substituents on the benzamide ring.
Thiadiazole sulfonamides: Contain the thiadiazole and sulfonamide groups but differ in other parts of the molecule.
Uniqueness
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19Cl2NO4S |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-chloro-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H19Cl2NO4S/c23-17-5-1-15(2-6-17)21-10-9-20(29-21)13-25(19-11-12-30(27,28)14-19)22(26)16-3-7-18(24)8-4-16/h1-10,19H,11-14H2 |
InChI Key |
YUEGZABLFRKARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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